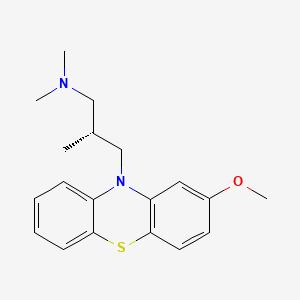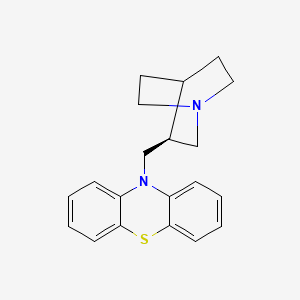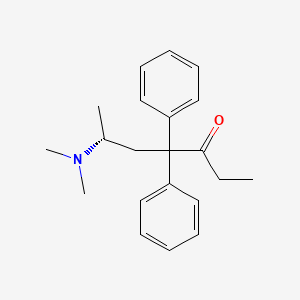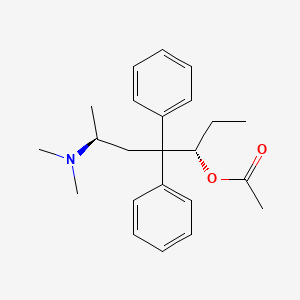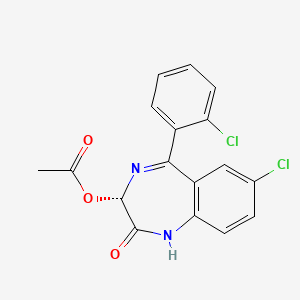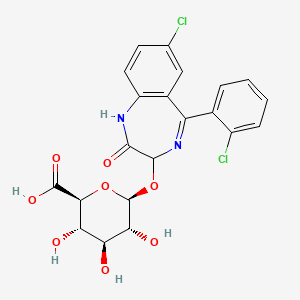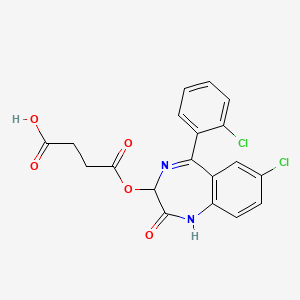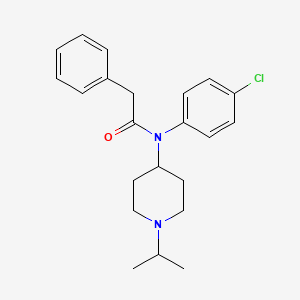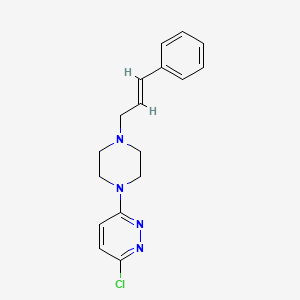
Lexithromycin
Overview
Description
Lexithromycin, also known as Erythromycin A 9-methoxime, is a semi-synthetic derivative of erythromycin. It belongs to the macrolide class of antibiotics and exhibits antibacterial activity. This compound is known for its improved pH stability and hydrophobicity, which enhances its absorption in vivo .
Scientific Research Applications
Lexithromycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, including those caused by resistant strains.
Industry: Utilized in the development of new antibiotics and pharmaceutical formulations
Mechanism of Action
Lexithromycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of bacterial ribosomes, blocking the exit tunnel for polypeptides. This prevents the elongation of the peptide chain, ultimately inhibiting bacterial growth . The molecular targets include the 23S rRNA of the bacterial ribosome .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Lexithromycin, like other macrolides, prevents protein synthesis by binding to the ribosome at the polypeptide exit tunnel . This interaction inhibits the process of translation, thereby preventing the synthesis of essential proteins required for bacterial growth and survival .
Cellular Effects
This compound has been shown to reduce the intracellular accumulation of viral RNA and virus spread, as well as prevent virus-induced cell death, by inhibiting the SARS-CoV-2 entry into cells . This suggests that this compound may have potential antiviral properties in addition to its antibacterial activity.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of protein synthesis in bacteria. It achieves this by binding to the ribosome, specifically at the polypeptide exit tunnel . This binding prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
It is known that the effects of antibiotics can change over time due to factors such as drug stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It is generally understood that the effects of antibiotics can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
After this compound enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes .
Subcellular Localization
As an antibiotic, it is expected to localize primarily in the bacterial cells it targets, where it binds to the ribosomes to exert its antibacterial effects .
Preparation Methods
Lexithromycin is synthesized by modifying erythromycin A. The key step involves the reaction of the 9-keto moiety of erythromycin A with methyl oxime, resulting in the formation of Erythromycin A 9-methoxime . This structural modification improves the compound’s stability and absorption properties. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Lexithromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original keto group.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Lexithromycin is compared with other macrolide antibiotics such as:
Erythromycin: The parent compound of this compound, known for its broad-spectrum antibacterial activity.
Azithromycin: A macrolide with a longer half-life and higher tissue penetration.
Clarithromycin: Another macrolide with improved acid stability and better oral absorption.
This compound is unique due to its enhanced pH stability and hydrophobicity, which improve its absorption and efficacy .
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZGUSZNXKOMCQ-SQYJNGITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53066-26-5 | |
| Record name | Lexithromycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEXITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




